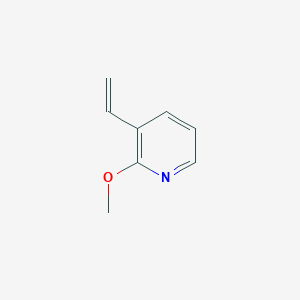
4-Hydroxy-8-phenoxy-2-naphthalenecarboxylic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthalenecarboxylic acid, 4-hydroxy-8-phenoxy-, methyl ester is an organic compound with a complex structure It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a carboxylic acid group, a hydroxyl group, and a phenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-8-phenoxy-, methyl ester typically involves multiple steps. One common method is the esterification of 2-Naphthalenecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-Naphthalenecarboxylic acid, 4-hydroxy-8-phenoxy-, methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-Naphthalenecarboxylic acid, 4-oxo-8-phenoxy-, methyl ester, while reduction of the ester group can produce 2-Naphthalenecarboxylic acid, 4-hydroxy-8-phenoxy-, methanol.
科学研究应用
2-Naphthalenecarboxylic acid, 4-hydroxy-8-phenoxy-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism by which 2-Naphthalenecarboxylic acid, 4-hydroxy-8-phenoxy-, methyl ester exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phenoxy group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. Additionally, the hydroxyl and carboxylic acid groups can participate in hydrogen bonding, influencing the compound’s binding affinity to its molecular targets.
相似化合物的比较
Similar Compounds
2-Naphthalenecarboxylic acid, 4-hydroxy-8-iodo-5,7-dimethoxy-, methyl ester: This compound has similar structural features but includes iodine and methoxy groups, which can alter its reactivity and applications.
2-Naphthalenecarboxylic acid, 4-hydroxy-7,8-dimethoxy-, methyl ester:
Uniqueness
2-Naphthalenecarboxylic acid, 4-hydroxy-8-phenoxy-, methyl ester is unique due to the presence of the phenoxy group, which can enhance its chemical reactivity and potential applications in various fields. The combination of functional groups in this compound provides a versatile platform for further chemical modifications and applications.
属性
分子式 |
C18H14O4 |
|---|---|
分子量 |
294.3 g/mol |
IUPAC 名称 |
methyl 4-hydroxy-8-phenoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C18H14O4/c1-21-18(20)12-10-15-14(16(19)11-12)8-5-9-17(15)22-13-6-3-2-4-7-13/h2-11,19H,1H3 |
InChI 键 |
BCUKASGJHOZHHN-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC2=C(C=CC=C2OC3=CC=CC=C3)C(=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3aS)-2-tert-butyl 3a-ethyl hexahydropyrrolo[3,4-c]pyrrole-2,3a(1H)-dicarboxylate](/img/structure/B13943199.png)






![5-Iodo-2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13943233.png)





